molecular formula C12H15BrClN B6213828 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride CAS No. 2728423-24-1

5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride

Cat. No.: B6213828
CAS No.: 2728423-24-1
M. Wt: 288.61 g/mol
InChI Key: UPIGUEXWXWLWGJ-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound features a bromophenyl group attached to a spirohexane ring system, which is further connected to an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the spirohexane ring: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under specific conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Formation of the hydrochloride salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling reactions: The amine group can participate in coupling reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction products: Reduction can yield amines or alcohols.

Scientific Research Applications

5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)spiro[2.3]hexan-5-amine hydrochloride
  • 5-(4-fluorophenyl)spiro[2.3]hexan-5-amine hydrochloride
  • 5-(4-methylphenyl)spiro[2.3]hexan-5-amine hydrochloride

Uniqueness

5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance its binding properties in biological systems.

Properties

CAS No.

2728423-24-1

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

5-(4-bromophenyl)spiro[2.3]hexan-5-amine;hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-10-3-1-9(2-4-10)12(14)7-11(8-12)5-6-11;/h1-4H,5-8,14H2;1H

InChI Key

UPIGUEXWXWLWGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C2)(C3=CC=C(C=C3)Br)N.Cl

Purity

95

Origin of Product

United States

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